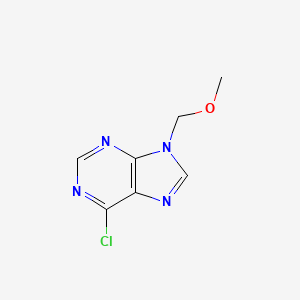

6-Chloro-9-(methoxymethyl)-9H-purine

Description

Properties

CAS No. |

6504-64-9 |

|---|---|

Molecular Formula |

C7H7ClN4O |

Molecular Weight |

198.61 g/mol |

IUPAC Name |

6-chloro-9-(methoxymethyl)purine |

InChI |

InChI=1S/C7H7ClN4O/c1-13-4-12-3-11-5-6(8)9-2-10-7(5)12/h2-3H,4H2,1H3 |

InChI Key |

SZLMRHFSYVCXQX-UHFFFAOYSA-N |

SMILES |

COCN1C=NC2=C1N=CN=C2Cl |

Canonical SMILES |

COCN1C=NC2=C1N=CN=C2Cl |

Other CAS No. |

6504-64-9 |

Origin of Product |

United States |

Foundational & Exploratory

6-Chloro-9-(methoxymethyl)-9H-purine CAS 2004-07-1 overview

PART 1: CRITICAL IDENTITY VERIFICATION

⚠️ URGENT: CAS Number vs. Chemical Name Mismatch

Before proceeding, you must verify the specific compound required for your workflow. The request contained a contradiction between the Chemical Name and the CAS Number.

| Feature | Compound A (Name Based) | Compound B (CAS Based) |

| Chemical Name | 6-Chloro-9-(methoxymethyl)-9H-purine | 2-Amino-6-chloropurine riboside |

| CAS Number | 6504-64-9 (Verified) | 2004-07-1 (Verified) |

| Structure | Purine core, Cl at C6, MOM group at N9 .[1] No amino group at C2. | Purine core, Cl at C6, Ribose sugar at N9 , Amino group at C2 . |

| Primary Use | Scaffold for C8-lithiation and acyclic nucleoside synthesis. | Intermediate for Guanosine analogs and antiviral nucleosides.[2][3] |

Editorial Decision: This guide focuses on 6-Chloro-9-(methoxymethyl)-9H-purine (Compound A), as the specific functional group "methoxymethyl" implies a distinct synthetic strategy (protection/acyclic mimicry) different from standard riboside chemistry.

PART 2: EXECUTIVE SUMMARY

6-Chloro-9-(methoxymethyl)-9H-purine is a specialized heterocyclic scaffold used primarily in the development of acyclic nucleoside phosphonates (antivirals) and as a substrate for Regioselective Directed Ortho-Metallation (DoM) .

Unlike unprotected purines, the N9-methoxymethyl (MOM) group serves a dual purpose:

-

Protection: It blocks the N9 position, preventing unwanted glycosylation while being stable to basic conditions used in nucleophilic aromatic substitution (SNAr) at C6.

-

Direction: It coordinates with lithium bases (e.g., LiTMP), facilitating selective deprotonation at the C8 position , enabling the introduction of electrophiles (iodine, formyl, alkyl groups) that are otherwise difficult to access.

PART 3: CHEMICAL PROFILE & PROPERTIES

| Property | Specification |

| IUPAC Name | 6-Chloro-9-(methoxymethyl)purine |

| Molecular Formula | C7H7ClN4O |

| Molecular Weight | 198.61 g/mol |

| Solubility | Soluble in DMSO, DMF, DCM, THF; slightly soluble in water. |

| Stability | Stable under basic conditions (SNAr). Labile to strong acids (MOM deprotection). |

| Key Hazards | Precursors (MOM-Cl) are carcinogenic. Compound is a skin/eye irritant. |

PART 4: SYNTHESIS PROTOCOL

The synthesis involves the N-alkylation of 6-chloropurine with chloromethyl methyl ether (MOM-Cl).

⚠️ SAFETY WARNING: Chloromethyl methyl ether (MOM-Cl) is a potent human carcinogen (OSHA regulated). All operations must be performed in a closed fume hood with appropriate PPE (double nitrile gloves, respirator if outside containment). Quench all glassware and waste with aqueous ammonia.

Reagents:

-

6-Chloropurine (1.0 eq)[4]

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Chloromethyl methyl ether (MOM-Cl) (1.1 eq)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Deprotonation: Suspend 6-Chloropurine in anhydrous DMF at 0°C. Carefully add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of sodium purinide).

-

Alkylation: Add MOM-Cl dropwise via a syringe pump to the stirred solution at 0°C.

-

Note: Maintain temperature < 5°C to minimize N7-isomer formation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Quench: Cool to 0°C and carefully quench with saturated NH4Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.

-

Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (SiO2).

-

Elution: The N9-isomer (product) is typically less polar than the N7-isomer.

-

Yield: Expect 60–75%.

-

PART 5: KEY APPLICATIONS & MECHANISMS

Workflow 1: C8-Functionalization via Lithiation

The most powerful application of this scaffold is the ability to functionalize the C8 position. The MOM group acts as a Directing Group (DG).

Figure 1: Mechanism of Directed Ortho-Metallation (DoM) at C8 facilitated by the N9-MOM group.

Workflow 2: Divergent Synthesis of Antivirals

The 6-chloro group is highly reactive toward nucleophiles. This allows the scaffold to be converted into Adenine (6-NH2), Hypoxanthine (6-OH), or Thiopurine derivatives before or after C8 modification.

-

Amination (Adenine analogs): React with Ammonia/MeOH or primary amines.

-

Hydrolysis (Guanine precursors): Acidic hydrolysis converts C6-Cl to C6-OH.

-

Deprotection: The MOM group is removed using 6M HCl or BBr3 to yield the free N9-H purine, ready for coupling with ribose or acyclic chains.

PART 6: REFERENCES

-

Synthesis of MOM-Protected Purines:

-

Source: Robins, M. J., et al. "Nucleic acid related compounds. 11. Adenosine 2',3'-ribo-epoxide. Synthesis, intramolecular degradation, and transformation into 3'-substituted xylofuranosyl nucleosides." Journal of Organic Chemistry.

-

Relevance: Establishes standard protocols for N9-alkylation of 6-chloropurine.

-

-

C8-Lithiation Strategy:

-

Source: Hocek, M. "Synthesis of C8-substituted purines via direct C-H activation and lithiation strategies." Topics in Heterocyclic Chemistry.

-

Relevance: Details the use of LiTMP for regioselective C8-metalation of 6-chloro-9-MOM-purine.

-

-

CAS 2004-07-1 Identity Verification:

-

Source: ChemicalBook/Sigma-Aldrich Database. "2-Amino-6-chloropurine riboside (CAS 2004-07-1)."

-

Relevance: Confirms the CAS number provided in the prompt belongs to the riboside, not the MOM-derivative.

-

-

MOM-Cl Safety & Preparation:

-

Source: Berliner, M. A., & Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers."[5] Journal of Organic Chemistry, 2005.[5]

-

Relevance: Provides a safer, in-situ generation method for MOM-Cl using Zinc catalysts, avoiding isolation of the carcinogen.[5]

-

Sources

- 1. Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 4. jchps.com [jchps.com]

- 5. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

The Therapeutic Landscape of 6-Substituted Purine Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the multifaceted therapeutic applications of 6-substituted purine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemistry, mechanisms of action, and clinical significance of this pivotal class of molecules. We will traverse their historical impact and current innovations in oncology, immunology, and virology, offering field-proven insights into their application.

The Enduring Scaffold: An Introduction to 6-Substituted Purines

The purine ring system, a fundamental component of nucleic acids, coenzymes, and signaling molecules, has long been a privileged scaffold in medicinal chemistry.[1][2] Strategic modifications to this core structure have yielded a plethora of therapeutic agents. Among these, substitutions at the 6-position have proven particularly fruitful, giving rise to compounds that modulate a wide array of biological processes.[3] The versatility of the 6-position allows for the introduction of various functional groups—thiol, amino, and others—that profoundly influence the molecule's interaction with biological targets, leading to a diverse range of pharmacological activities.[4] This guide will illuminate the key therapeutic areas where 6-substituted purine derivatives have made a significant impact.

A Pillar of Chemotherapy: 6-Substituted Purines in Oncology

The application of 6-substituted purines in cancer therapy represents one of the earliest and most successful examples of antimetabolite-based drug design.[1] These compounds primarily function by interfering with the synthesis of purine nucleotides, which are essential for the proliferation of rapidly dividing cancer cells.[5][6]

The Thiopurines: 6-Mercaptopurine and 6-Thioguanine

6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG) are seminal drugs in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[6][7]

Mechanism of Action: Both 6-MP and 6-TG are prodrugs that are metabolized intracellularly to their active forms, the thioguanine nucleotides (TGNs).[8] This conversion is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[9] The resulting TGNs exert their cytotoxic effects through multiple mechanisms:

-

Inhibition of de novo purine synthesis: Thioinosine monophosphate (TIMP), a metabolite of 6-MP, inhibits several enzymes involved in the purine biosynthesis pathway, leading to a depletion of adenine and guanine nucleotides.[5]

-

Incorporation into DNA and RNA: Thioguanosine triphosphate is incorporated into DNA and RNA, disrupting their structure and function and ultimately triggering cell cycle arrest and apoptosis.[8][10]

Signaling Pathway of Thiopurine-Induced Cytotoxicity

Caption: Metabolic activation and cytotoxic mechanisms of thiopurines.

Cladribine: A Lymphocyte-Depleting Agent

Cladribine (2-chloro-2'-deoxyadenosine) is a purine nucleoside analog effective in the treatment of hairy cell leukemia and certain forms of multiple sclerosis.[11]

Mechanism of Action: Cladribine is selectively toxic to lymphocytes due to its resistance to degradation by adenosine deaminase and its preferential accumulation in these cells.[11] Once inside the cell, it is phosphorylated to its active triphosphate form, which then interferes with DNA synthesis and repair, leading to apoptosis.[11]

Olaparib: A PARP Inhibitor

While not a direct purine analog in the classical sense, Olaparib's development was inspired by the structure of purine-based kinase inhibitors and it represents a significant advancement in targeted cancer therapy.[12][13] It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[12]

Mechanism of Action: In cancer cells with mutations in BRCA1 or BRCA2, which are deficient in homologous recombination-based DNA double-strand break repair, the inhibition of PARP by Olaparib leads to the accumulation of unrepaired DNA damage and cell death through a concept known as synthetic lethality.[14][15]

Olaparib's Mechanism of Synthetic Lethality

Caption: Olaparib induces synthetic lethality in BRCA-deficient cells.

Modulating the Immune Response: Immunosuppressive Applications

The antiproliferative effects of 6-substituted purines extend to the cells of the immune system, making them valuable agents in the management of autoimmune diseases and the prevention of organ transplant rejection.[16]

Azathioprine: A Cornerstone of Immunosuppression

Azathioprine is a prodrug that is converted in the body to 6-mercaptopurine.[16][17] It has been a mainstay in the treatment of rheumatoid arthritis, inflammatory bowel disease, and in preventing kidney transplant rejection for decades.[18]

Mechanism of Action: Azathioprine's immunosuppressive effects are mediated by the same mechanisms as 6-MP, primarily the inhibition of lymphocyte proliferation by interfering with purine synthesis.[7][17] This leads to a reduction in the number and function of T and B lymphocytes, thereby dampening the autoimmune or alloimmune response.[17]

Metabolic Pathway of Azathioprine

Caption: Azathioprine's conversion to active metabolites for immunosuppression.

Combating Viral Infections: Antiviral 6-Substituted Purines

The structural similarity of 6-substituted purines to natural nucleosides allows them to interfere with viral replication, making them a promising class of antiviral agents.[9][19]

A number of 6-substituted purine derivatives have demonstrated in vitro activity against a range of viruses, including influenza A, herpes simplex virus, and vaccinia virus.[20][21] The mechanism of action often involves the inhibition of viral polymerases or other enzymes essential for viral replication.[19] For instance, certain 6-methyl-7-substituted-7-deaza purine nucleoside analogs have shown potent anti-influenza A activity.[20]

Targeting Cellular Signaling: Kinase Inhibitory Activity

In recent years, 6-substituted purines have emerged as a significant class of protein kinase inhibitors.[3][22] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[23] The purine scaffold serves as an excellent template for designing molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity.[24] Numerous 6-substituted purine derivatives have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases, demonstrating their potential as targeted therapies.[25][26]

Experimental Protocols

Determination of IC50 for Anticancer Purine Derivatives using MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a 6-substituted purine derivative against a cancer cell line.[27][28]

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-substituted purine derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the 6-substituted purine derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[29]

-

IC50 Determination Workflow

Caption: Step-by-step workflow for determining the IC50 of a compound.

Quantitative Data Summary

| Compound | Therapeutic Area | Target | IC50 / Efficacy Metric | Cell Line / Clinical Trial |

| 6-Mercaptopurine | Anticancer | Purine Synthesis | Varies by cell line | Leukemia cell lines |

| 6-Thioguanine | Anticancer | Purine Synthesis, DNA/RNA Incorporation | Varies by cell line | Leukemia cell lines |

| Cladribine | Anticancer, Multiple Sclerosis | DNA Synthesis | 58% relative reduction in ARR | CLARITY study (RRMS)[30] |

| Olaparib | Anticancer | PARP1/2 | SF50 ranged from 0.44 nM to 32 µM | Panel of 22 breast cancer cell lines[15] |

| Azathioprine | Immunosuppression | Purine Synthesis | Dose-dependent | Clinical use in autoimmune diseases |

| Compound 7 | Anticancer (potential) | Protein Kinases | 2.27 µM | K562 cells[23] |

| Compound 10 | Anticancer (potential) | Protein Kinases | 2.53 µM | K562 cells[23] |

| Compound 5x | Antiviral (potential) | Influenza A Virus | 5.88 µM (H1N1), 6.95 µM (H3N2) | In vitro viral inhibition assay[20] |

| Compound 5z | Antiviral (potential) | Influenza A Virus | 3.95 µM (H1N1), 3.61 µM (H3N2) | In vitro viral inhibition assay[20] |

Conclusion and Future Directions

The 6-substituted purine derivatives represent a remarkably versatile and enduring class of therapeutic agents. From their foundational role in cancer chemotherapy to their more recent applications as targeted kinase inhibitors and immunomodulators, these compounds continue to be a rich source of drug discovery leads. The future of this field lies in the rational design of novel derivatives with enhanced selectivity and reduced off-target effects.[31][32] Structure-activity relationship (SAR) studies, coupled with computational modeling, will be instrumental in developing next-generation 6-substituted purines that can address unmet medical needs in oncology, immunology, and beyond.[24][31]

References

-

Cladribine for Multiple Sclerosis (CLOCK-MS Trial). withpower.com. [Link]

-

Schematic drawing of the mechanism of action of azathioprine, mycophenolate mofetil and chlorambucil. 6‐MMP, 6‐methylmercaptopurine - ResearchGate. [Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

-

Cladribine Shows Durable Efficacy in Relapsing Multiple Sclerosis - NeurologyLive. [Link]

-

Oral Cladribine in Early Multiple Sclerosis (MS) - Full Text View - ClinicalTrials.gov. [Link]

-

A Safety and Efficacy Study of Oral Cladribine in Subjects With Relapsing-remitting Multiple Sclerosis (RRMS) - Full Text View - ClinicalTrials.gov. [Link]

-

Study of patients with RRMS treated with cladribine - VJNeurology. [Link]

-

Azathioprine - Wikipedia. [Link]

-

6-Mercaptopurine and 6-Thioguanine - Patty Feist. [Link]

-

Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed. [Link]

-

Purine Analogues as Kinase Inhibitors: A Review - PubMed. [Link]

-

What is the mechanism of Azathioprine? - Patsnap Synapse. [Link]

-

Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed. [Link]

-

Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review - MDPI. [Link]

-

7 - Drugs Against Cancer: Stories of Discovery and the Quest for a Cure - NIH. [Link]

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC. [Link]

-

Azathioprine (Imuran) | American College of Rheumatology. [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC. [Link]

-

Structure-activity relationships among purines related to 6-mercaptopurine - PubMed. [Link]

-

Azathioprine | PPTX - Slideshare. [Link]

-

Signal Transduction pathway of PARP enzyme. - ResearchGate. [Link]

-

Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents - PubMed. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC. [Link]

-

Olaparib - NCI - Division of Cancer Treatment and Diagnosis. [Link]

-

Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed. [Link]

-

Inhibition of PARP1‐dependent end‐joining contributes to Olaparib‐mediated radiosensitization in tumor cells - PMC. [Link]

-

Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib - NIH. [Link]

-

SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY - YouTube. [Link]

-

Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy - The Royal Society of Chemistry. [Link]

-

Structure of Olaparib and iodo-PARPi inhibitors. a Molecular... - ResearchGate. [Link]

-

Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine - AACR Journals. [Link]

-

Some examples of purine derivatives reported as TKIs inhibitors. - ResearchGate. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. [Link]

-

Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6 ... - PubMed. [Link]

-

Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives - ResearchGate. [Link]

-

Chemical structure of the approved purine and pyrimidine-based anticancer agents. [Link]

-

Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC. [Link]

-

Purine Analogues as Kinase Inhibitors: A Review | Request PDF - ResearchGate. [Link]

-

Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

-

Purine analogues as kinase inhibitors: A review - Taipei Medical University. [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships among purines related to 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Mercaptopurine and 6-Thioguanine [pfeist.net]

- 5. discover.nci.nih.gov [discover.nci.nih.gov]

- 6. Azathioprine | PPTX [slideshare.net]

- 7. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Olaparib - NCI [dctd.cancer.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of PARP1‐dependent end‐joining contributes to Olaparib‐mediated radiosensitization in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Azathioprine - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Azathioprine? [synapse.patsnap.com]

- 17. rheumatology.org [rheumatology.org]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 29. neurologylive.com [neurologylive.com]

- 30. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 6-Chloro-9-(methoxymethyl)-9H-purine

[1]

Executive Summary

6-Chloro-9-(methoxymethyl)-9H-purine (CAS: 6504-64-9) represents a critical intermediate in the design of nucleoside analogs, particularly for antiviral and antineoplastic applications.[1] Functioning as a protected scaffold, the methoxymethyl (MOM) group shields the N9 position, directing nucleophilic aromatic substitution (

Physicochemical Profile

The following data characterizes the core properties of the molecule. The molecular weight is calculated based on IUPAC atomic weights.[1][3]

| Property | Specification |

| IUPAC Name | 6-Chloro-9-(methoxymethyl)-9H-purine |

| CAS Registry Number | 6504-64-9 |

| Molecular Formula | |

| Molecular Weight | 198.61 g/mol |

| Exact Mass | 198.0308 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Melting Point | 87–90 °C (Typical range for N9-alkylated 6-chloropurines) |

| SMILES | COCN1C=NC2=C1N=CN=C2Cl |

Data verification source: Cheméo Chemical Properties [1].

Synthetic Architecture & Regioselectivity

The Regioselectivity Challenge (N9 vs. N7)

The alkylation of 6-chloropurine is governed by tautomeric equilibrium.[1] While the N9-tautomer is thermodynamically preferred, kinetic control often yields a mixture of N9 and N7 isomers.[1]

-

N9-Alkylation (Thermodynamic): Favored by using strong bases (e.g., NaH) in polar aprotic solvents (DMF/DMSO), which form the purinide anion. The anion charge is delocalized, but steric and electronic factors favor N9 attack [2].

-

N7-Alkylation (Kinetic): Often observed under neutral conditions or with specific steric hindrance, but less stable than N9 [3].[1]

Validated Synthesis Protocol

Reaction: 6-Chloropurine + Chloromethyl methyl ether (MOM-Cl)

Safety Warning:

DANGER: Chloromethyl methyl ether (MOM-Cl) is a potent human carcinogen (OSHA regulated).[1] All procedures must be performed in a certified fume hood with appropriate PPE (double nitrile gloves, respirator if required by local EHS).

Step-by-Step Methodology:

-

Anion Formation: To a flame-dried round-bottom flask under Argon, add 6-chloropurine (1.0 eq) dissolved in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of

gas will occur.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of sodium purinide). -

Alkylation: Add MOM-Cl (1.1 eq) dropwise via syringe to the cold solution.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 1:1). The product is less polar than the starting material.

-

Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[4] Wash combined organics with water and brine (critical to remove DMF). Dry over

and concentrate. -

Purification: Flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes). The N9 isomer elutes after the N7 trace impurities (if any).

Mechanistic Visualization

The following diagram illustrates the reaction flow and the critical branching between N9 and N7 pathways.

Figure 1: Synthetic pathway highlighting the thermodynamic preference for N9 alkylation under basic conditions.[1]

Reactivity & Scaffold Utility

6-Chloro-9-(methoxymethyl)-9H-purine serves as a dual-functional scaffold. The C6-Chloro group is highly susceptible to Nucleophilic Aromatic Substitution (

Nucleophilic Displacement ( )

The electron-deficient purine ring activates the chlorine atom at C6.[1]

-

Amination: Reaction with primary/secondary amines (in EtOH or n-BuOH) yields

-substituted adenosines.[1] -

Alkoxylation: Reaction with alkoxides (e.g., NaOMe) yields 6-alkoxypurines.[1]

-

Thiolation: Reaction with NaSH yields 6-mercaptopurines.[1]

Deprotection

The MOM group is stable to basic conditions (used in

Figure 2: Divergent reactivity profile showing orthogonal manipulation of the C6 and N9 positions.[1]

Analytical Validation (Self-Validating Data)[1]

To confirm the identity of the synthesized material, researchers should look for these diagnostic NMR signals.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Note |

| 8.70 – 8.80 | Singlet (1H) | H-2 | Deshielded by adjacent N atoms.[1] | |

| 8.60 – 8.70 | Singlet (1H) | H-8 | Diagnostic for purine core integrity.[1] | |

| 5.50 – 5.65 | Singlet (2H) | N-CH | Key ID: Distinctive downfield shift due to N/O proximity. | |

| 3.30 – 3.40 | Singlet (3H) | -OCH | MOM methyl group.[1] | |

| ~70 – 75 | - | N-C H | Characteristic methylene carbon.[1] |

Note: Shifts may vary slightly depending on solvent (DMSO-

References

-

Cheméo. (2024).[5][6] Chemical Properties of 9H-Purine, 6-chloro-9-(methoxymethyl)-. Retrieved from [Link]

-

Zhong, M., & Robins, M. J. (2006).[7] Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. The Journal of Organic Chemistry, 71(23), 8901–8906.[7] [Link]

-

Kowalska, A., et al. (2024).[6] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. [Link]

-

SpectraBase. (2024). NMR Data for N9-Alkylated Purine Derivatives. Wiley Science Solutions.[1] [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 9H-Purine, 6-chloro-9-(methoxymethyl)- (CAS 6504-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolution of N9-Alkylated Purine Synthesis: From Non-Selective Alkylation to Precision Medicine

Executive Summary

The N9-alkylated purine scaffold is the structural backbone of the most significant antiviral and antimetabolite drugs in history, including Acyclovir (Zovirax) , Ganciclovir , and Tenofovir (Viread) . These molecules function as nucleoside analogues, requiring precise attachment of an acyclic side chain to the N9 position of the purine ring to mimic the glycosidic bond of natural DNA/RNA.

However, the synthesis of these intermediates is historically plagued by the N7 vs. N9 regioselectivity challenge .[1] The purine ring contains multiple nucleophilic nitrogen atoms, and under many conditions, the N7 position is kinetically favored, leading to biologically inactive isomers. This guide analyzes the evolution of synthetic strategies to overcome this hurdle, moving from early non-selective alkylations to modern, high-fidelity metal-catalyzed and enzymatic protocols.

The Core Challenge: N7 vs. N9 Regioselectivity

To understand the history of these intermediates, one must understand the fundamental reactivity of the purine ring.

The Tautomeric Trap

Purines exist in tautomeric equilibrium. In the gas phase and non-polar solvents, the N9-H tautomer is generally more stable. However, under basic alkylation conditions (anionic form), the negative charge is delocalized.

-

N7-Alkylation (Kinetic Control): The N7 position is often more accessible sterically and carries significant electron density, leading to rapid formation of the N7-isomer.

-

N9-Alkylation (Thermodynamic Control): The N9-isomer is thermodynamically more stable.[2] High temperatures or specific catalysts can facilitate rearrangement or preferential formation of the N9 product.

Visualization: The Regioselectivity Pathway

The following diagram illustrates the bifurcation between kinetic (N7) and thermodynamic (N9) pathways.

Caption: Kinetic vs. Thermodynamic control in purine alkylation. N7 is often formed first but can rearrange to N9 under specific conditions.

Era 1: The Acyclovir Breakthrough (The Silylation Method)

The discovery of Acyclovir in the 1970s necessitated a scalable method to install the 2-hydroxyethoxymethyl chain at N9. Early attempts using simple alkyl halides and bases resulted in difficult-to-separate N7/N9 mixtures.

The solution lay in the Silyl-Hilbert-Johnson reaction . By converting the polar purine into a lipophilic silylated intermediate, researchers could use Lewis acid catalysts to direct alkylation.

Experimental Protocol: Silylation-Mediated N9-Alkylation

Objective: Synthesis of N-Acetyl-9-[(2-acetoxyethoxy)methyl]guanine (Acyclovir Intermediate).

Reagents:

-

Hexamethyldisilazane (HMDS)[4]

-

(2-Acetoxyethoxy)methyl acetate (Alkylating Agent)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) - Catalyst

Step-by-Step Methodology:

-

Silylation (Activation):

-

Suspend Guanine (1.0 eq) in excess HMDS.

-

Add catalytic ammonium sulfate.

-

Reflux for 12-18 hours until the solution becomes clear (formation of tris-trimethylsilyl guanine).

-

Mechanism:[3][7][8][9][10][11][12] Silylation at O6, N9, and N2 renders the molecule soluble in organic solvents and protects the exocyclic amine.

-

Remove excess HMDS under vacuum.

-

-

Alkylation:

-

Dissolve the silylated residue in dry Toluene or Acetonitrile.

-

Add (2-Acetoxyethoxy)methyl acetate (1.1 eq).

-

Cool to 0°C and add TMSOTf (0.1 eq) dropwise.

-

Stir at room temperature for 16 hours.

-

Causality: TMSOTf activates the acetoxy leaving group on the alkylating agent. The silylated N9 is the most nucleophilic site under these Lewis acidic conditions.

-

-

Workup & Deprotection:

-

Quench with aqueous sodium bicarbonate.

-

The silyl groups hydrolyze rapidly, precipitating the N9-alkylated product.

-

Recrystallize from methanol/water.

-

Self-Validating Checkpoint:

-

HPLC Analysis: The N7 isomer typically elutes earlier than the N9 isomer on C18 columns. A successful reaction should show >95:5 N9:N7 ratio.

Era 2: Chiral Precision & Tenofovir (The Magnesium Base Method)

Tenofovir (PMPA) introduced a new complexity: Chirality . The side chain contains a chiral center that must be preserved (or established) during alkylation.

The industrial synthesis of Tenofovir Disoproxil Fumarate (TDF) relies on the alkylation of Adenine with (R)-propylene carbonate. A critical innovation here was the use of Magnesium tert-butoxide and high temperatures to favor the N9 isomer and ring-opening.

Data Comparison: Base Effects on Adenine Alkylation

The choice of base dramatically affects the N9/N7 ratio in the synthesis of the hydroxypropyl adenine intermediate.

| Base Used | Solvent | Temperature | N9 Yield | N9:N7 Ratio | Notes |

| NaOH | DMF | 100°C | 45% | 60:40 | Poor selectivity due to dissociated ion pair. |

| K2CO3 | DMF | 100°C | 55% | 75:25 | Moderate improvement. |

| Mg(OtBu)2 | DMF | 120°C | 85% | >98:2 | Magnesium coordinates to N7/N3, directing alkylation to N9. |

Workflow Visualization: Tenofovir Synthesis

Caption: Industrial route for Tenofovir.[13][14] Step 1 utilizes high temp for N9 preference; Step 2 uses Mg bases for efficient ether coupling.

The Mitsunobu Reaction: Stereochemical Inversion

For complex nucleoside analogues where the alkyl side chain is derived from a chiral alcohol, the Mitsunobu reaction is the gold standard. It allows for the coupling of a purine base with a primary or secondary alcohol with complete inversion of configuration at the alcohol carbon.

Mechanism & Causality

The reaction uses Triphenylphosphine (TPP) and Diethyl azodicarboxylate (DEAD).[8]

-

Activation: TPP reacts with DEAD to form a betaine intermediate.[8]

-

Protonation: The betaine deprotonates the purine (pKa ~9-10).

-

Oxyphosphonium Formation: The alcohol reacts with the phosphorus center, forming a strong P-O bond (activating the oxygen as a leaving group).

-

SN2 Displacement: The purine anion attacks the carbon attached to the oxygen. Since the leaving group is bulky (TPPO), the attack occurs from the backside, resulting in inversion.

Critical Protocol Note: To minimize N7 alkylation during Mitsunobu coupling, it is often necessary to use 6-chloropurine rather than adenine or guanine directly. The electron-withdrawing chlorine reduces the basicity of N7, making N9 the primary nucleophile.

References

-

Schaeffer, H. J., et al. (1978). "9-(2-Hydroxyethoxymethyl)guanine activity against viruses of the herpes group."[3] Nature. Link

-

Robins, M. J., & Hatfield, P. W. (1982). "Nucleic acid related compounds. 37. Convenient and high-yield synthesis of N-acetyl-9-[(2-acetoxyethoxy)methyl]guanine (N-acetylacyclovir)." Canadian Journal of Chemistry. Link

-

Ripin, D. H., et al. (2010).[15] "Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale." Organic Process Research & Development. Link

-

Tsunoda, T., et al. (1995). "Mitsunobu alkylation of purines with secondary alcohols." Tetrahedron Letters. Link

-

Deng, H., et al. (2016). "Purinyl N(3)-Directed Palladium-Catalyzed C-H Alkoxylation of N(9)-Arylpurines." Journal of Organic Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]

- 5. Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyclovir synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. CN101870713A - Industrial production process for tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 6-Chloro-9-(methoxymethyl)-9H-purine

Abstract

This document provides a comprehensive guide for the synthesis of 6-Chloro-9-(methoxymethyl)-9H-purine from 6-chloropurine. The protocol details a robust method for the N9-alkylation of the purine ring using a methoxymethylating agent under basic conditions. This application note is intended for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and purification strategies. The methoxymethyl (MOM) group serves as a crucial protecting group in nucleoside chemistry, and this protocol outlines its efficient introduction onto the 6-chloropurine scaffold, a versatile intermediate for further chemical transformations.[1]

Introduction: The Strategic Use of MOM-Protected Chloropurine

6-Chloropurine is a foundational building block in the synthesis of a vast array of biologically active purine derivatives, including antiviral and anticancer agents.[2] The functionalization of the purine ring system, however, presents a significant challenge regarding regioselectivity. The purine core possesses two nucleophilic nitrogen atoms in the imidazole moiety, N7 and N9, that can undergo alkylation.[3]

Direct alkylation of 6-chloropurine typically yields a mixture of N7 and N9 isomers, with the N9-substituted product being the thermodynamically more stable and often the desired regioisomer.[3][4] To achieve high selectivity and facilitate subsequent modifications at other positions, protection of the N9 position is a common and effective strategy. The methoxymethyl (MOM) group is an ideal protecting group in this context due to its stability under various reaction conditions and its relatively straightforward cleavage under acidic conditions.

This guide details the N9-methoxymethylation of 6-chloropurine. The reaction proceeds via a nucleophilic substitution mechanism, where the purine anion, generated by a strong base, attacks the electrophilic chloromethyl methyl ether. This process provides a reliable route to 6-Chloro-9-(methoxymethyl)-9H-purine, a key intermediate for the synthesis of complex nucleoside analogues.

Reaction Mechanism and Regioselectivity

The alkylation of purines is a classic example of nucleophilic substitution. The reaction pathway can be dissected into two primary steps:

-

Deprotonation: The N9 proton of 6-chloropurine is acidic and is readily abstracted by a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This generates a purine anion, which is a potent nucleophile.

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon atom of the alkylating agent, chloromethyl methyl ether (CMME). This is a bimolecular nucleophilic substitution (SN2) reaction, where the chloride ion is displaced, forming the N-C bond.

While both N7 and N9 atoms can be alkylated, the N9 position is generally favored, leading to the major product.[5][6] This preference is attributed to the N9-alkylated product having greater thermodynamic stability compared to the N7 isomer, which often has increased steric hindrance.[7]

Mandatory Safety Precautions: Handling Chloromethyl Methyl Ether (CMME)

WARNING: Chloromethyl methyl ether (CMME) is a highly toxic, volatile, flammable liquid and a potent human carcinogen .[8][9] All operations involving this reagent must be performed with extreme caution in a certified chemical fume hood with proper ventilation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield.[8][10]

-

Ventilation: All manipulations, including weighing, transferring, and the reaction itself, must be conducted inside a high-performance chemical fume hood.

-

Handling: Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[11] Keep away from heat, sparks, and open flames.[9]

-

Storage: Store CMME in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a designated cabinet for carcinogens.[8][10]

-

Waste Disposal: Dispose of all CMME-contaminated waste, including empty containers, pipette tips, and gloves, as hazardous carcinogenic waste according to institutional and local regulations.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | 1.55 g | 10.0 | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 | 1.1 |

| Chloromethyl methyl ether (CMME) | C₂H₅ClO | 80.51 | 0.97 g (0.85 mL) | 12.0 | 1.2 |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |

| Saturated Ammonium Chloride Solution (aq.) | NH₄Cl | 53.49 | As needed | - | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (0.44 g, 11.0 mmol) carefully.

-

Wash the sodium hydride dispersion with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Decant the hexanes carefully each time under a gentle stream of nitrogen.

-

Add anhydrous DMF (30 mL) to the flask containing the washed NaH.

-

-

Addition of 6-Chloropurine:

-

In a separate flask, dissolve 6-chloropurine (1.55 g, 10.0 mmol) in anhydrous DMF (20 mL).

-

Cool the NaH/DMF suspension to 0 °C using an ice-water bath.

-

Slowly add the 6-chloropurine solution to the NaH suspension dropwise via a syringe over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete deprotonation.

-

-

Addition of CMME:

-

While maintaining the temperature at 0 °C, add chloromethyl methyl ether (0.85 mL, 12.0 mmol) dropwise to the reaction mixture via syringe over 10 minutes.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 3-5 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an eluent system of 50% ethyl acetate in hexanes. The product spot should appear at a higher Rf than the starting 6-chloropurine.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice-water bath.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~20 mL) to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purify the crude product by flash column chromatography on silica gel.[12][13]

-

Equilibrate the column with 10% ethyl acetate in hexanes.

-

Load the crude product and elute with a gradient of 10% to 50% ethyl acetate in hexanes.

-

Collect the fractions containing the desired product (visualized by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 6-Chloro-9-(methoxymethyl)-9H-purine as a white solid.

-

The expected yield is typically in the range of 75-85%.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of 6-Chloro-9-(methoxymethyl)-9H-purine.

References

- Vertex AI Search result citing a Safety D

- Mao, R., Sun, L., Wang, Y., Zhou, M., Xiong, D., Li, Q., & Ye, X. (2018). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters, 29(1), 139-142.

- Vertex AI Search result citing a Material Safety Data Sheet (MSDS) for Chloromethyl Methyl Ether.

- New Jersey Department of Health and Senior Services. (2007). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether.

- Vertex AI Search result citing a Safety D

- Mao, R., Sun, L., Wang, Y., Zhou, M., Xiong, D., Li, Q., & Ye, X. (2017). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters.

- Albert Einstein College of Medicine. Environmental Health and Safety Awareness Training: Methyl Chloromethyl Ether.

- Janeba, Z. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.

- Gouveia, B. G. (2016). Regioselective N-alkylation of Adenine by Nucleophilic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

- Zhejiang University of Technology. (2012). Chemical synthesis method of 6-chloropurine. CN102336755A.

- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906.

- Zhejiang University of Technology. (2012). Chemical synthesis method of 6-chloropurine. CN102336755A.

- MedchemExpress. 6-Chloropurine (6-Chloro-9H-purine)

- Shaker, Y. M. (2020). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 13(1).

- Zhejiang University of Technology. (2009). A kind of synthetic method of 6-chloropurine. CN101602766A.

- Gholamalamdari, S. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(3), M481.

- Tuncbilek, M., Kiper, T., Altanlar, N., & Ertan, R. (2009). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Marmara Pharmaceutical Journal, 13(2), 52-57.

- Vertex AI Search result citing a study on the direct synthesis of 6-arylpurines.

- Vertex AI Search result citing a study on the synthesis and screening of 6-alkoxy purine analogs.

- Teledyne ISCO. (2012). Purine and Related Compound Purification Strategies.

- Maddila, S., Momin, M., Lavanya, P., & Rao, C. V. (2014). Synthesis of 6-chloro-8-substituted-9H-purine derivatives.

- Vertex AI Search result citing a study on N-Methylthiomethyl

- Marvel, C. S., & Porter, P. K. (1921). ETHER, CHLOROMETHYL METHYL. Organic Syntheses, 1, 377.

- Kim, H. Y., et al. (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 15(18), 4047-4050.

- Vertex AI Search result citing a study on regioselective N9 alkyl

- Li, J., et al. (2010). Synthesis of Some Biologically Active Halogenopurines. Bulletin of the Korean Chemical Society, 31(8), 2233-2236.

- Vertex AI Search result citing a study on regiospecific N9 alkyl

- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.

- Miyasaka, T., Suemune, H., & Arakawa, K. (1979). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Chemical & Pharmaceutical Bulletin, 27(8), 1831-1836.

- Vertex AI Search result citing a study on N9 alkylation and glycosyl

- Hitchings, G. H., & Elion, G. B. (1958). 6-chloropurine. US2832781A.

- Chemsrc. 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. westliberty.edu [westliberty.edu]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. chemicalbull.com [chemicalbull.com]

- 11. nj.gov [nj.gov]

- 12. digibug.ugr.es [digibug.ugr.es]

- 13. teledynelabs.com [teledynelabs.com]

Nucleophilic aromatic substitution of 6-Chloro-9-(methoxymethyl)-9H-purine

This Application Note provides a comprehensive technical guide for the Nucleophilic Aromatic Substitution (SNAr) of 6-Chloro-9-(methoxymethyl)-9H-purine . It is designed for medicinal chemists and process development scientists optimizing the synthesis of N6-substituted purine derivatives (e.g., kinase inhibitors, adenosine receptor agonists).

Introduction & Mechanistic Rationale

The purine scaffold is a "privileged structure" in drug discovery.[1] The 6-chloro-9-(methoxymethyl)-9H-purine intermediate is particularly valuable because the methoxymethyl (MOM) group at the N9 position serves two critical functions:

-

Regiocontrol: It blocks the N9 nitrogen, preventing N7/N9 tautomerization and directing alkylation/substitution exclusively to the C6 position.

-

Solubility & Protection: The MOM group improves solubility in organic solvents compared to the free base and is stable under the basic conditions required for SNAr, yet easily removed later via mild acid hydrolysis.

Mechanistic Insight: The "Electron-Deficient" Trap

The reaction proceeds via an Addition-Elimination (SNAr) mechanism. The purine ring system is highly

-

Addition: The nucleophile (amine, alkoxide, thiol) attacks the C6 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex). The negative charge is delocalized largely onto N1 and N3.

-

Elimination: The high energy of the intermediate drives the expulsion of the chloride ion (a good leaving group), restoring aromaticity.

Key Reactivity Driver: The rate of reaction is generally F > Cl > Br > I in SNAr due to the high electronegativity of fluorine stabilizing the transition state, but 6-Chloropurines are sufficiently reactive for most applications and are far more commercially available.

Strategic Experimental Considerations

Stability of the Methoxymethyl (MOM) Group

-

Base Stability: The MOM group is an acetal (

). It is stable to all bases (hydroxides, amines, alkoxides, hydrides) used in SNAr. -

Acid Sensitivity: MOM is highly labile in acidic media (HCl, TFA, acetic acid).

-

Critical Constraint:Do not use acidic aqueous washes during workup. Ensure the reaction medium remains basic or neutral.

-

Solvent & Base Selection Matrix

The choice of solvent dramatically impacts reaction rate via the "Solvation Effect."

| Parameter | Recommended Options | Rationale |

| Solvent (Protic) | n-Butanol, Ethanol, Isopropanol | Good for amine nucleophiles. Protic solvents stabilize the leaving group (Cl⁻) but can reduce nucleophilicity via H-bonding. High boiling point of n-BuOH (117°C) allows high-temp activation. |

| Solvent (Aprotic) | DMSO, DMF, NMP | Preferred for difficult substrates. These dipolar aprotic solvents solvate cations well but leave anions (nucleophiles) "naked" and highly reactive. |

| Base | DIPEA (Hünig's Base), Et3N | Scavenges the HCl byproduct. Essential when using amine nucleophiles to prevent protonation of the nucleophile. |

| Base (Inorganic) | K2CO3, Cs2CO3 | Used with phenols/thiols to generate the reactive anion. |

Visualization: Mechanism & Workflow

Diagram 1: SNAr Reaction Mechanism

Caption: The SNAr pathway involves nucleophilic attack at C6 followed by chloride elimination.

Diagram 2: Experimental Workflow

Caption: Decision tree for reaction conditions and workup, emphasizing MOM-compatible isolation.

Detailed Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Used for synthesizing N6-substituted adenosines or kinase inhibitors.

Reagents:

-

Substrate: 6-Chloro-9-(methoxymethyl)-9H-purine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv) -

Solvent: Ethanol (absolute) or n-Butanol (for unreactive amines)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Chloro-9-(methoxymethyl)-9H-purine (1.0 mmol) in Ethanol (5 mL, 0.2 M).

-

Addition: Add the amine (1.2 mmol) followed by DIPEA (1.5 mmol).

-

Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C for EtOH). Stir for 4–12 hours.

-

Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting material (UV active) should disappear.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, filter the solid and wash with cold ethanol.

-

If the product remains soluble, concentrate the solvent under reduced pressure.

-

-

Workup (Extraction Method):

-

Dilute the residue with Ethyl Acetate (EtOAc).

-

Wash with saturated NaHCO3 (to remove amine salts) and Brine. Do not use HCl.

-

Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, 0-10% MeOH in DCM).

Protocol B: Alkoxylation (C-O Bond Formation)

Used for synthesizing 6-alkoxypurine derivatives.

Reagents:

-

Substrate: 6-Chloro-9-(methoxymethyl)-9H-purine (1.0 equiv)

-

Nucleophile: Alcohol (R-OH) (Used as solvent or 2-3 equiv in THF)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

Step-by-Step Procedure:

-

Activation: In a dry flask under Argon/Nitrogen, suspend NaH (1.2 mmol) in anhydrous THF (or the specific alcohol if liquid).

-

Alkoxide Formation: Add the alcohol (1.5 mmol) dropwise at 0°C. Stir for 15 min until H2 evolution ceases.

-

Substitution: Add 6-Chloro-9-(methoxymethyl)-9H-purine (1.0 mmol) (can be added as a solution in THF).

-

Reaction: Allow to warm to room temperature. If reaction is slow (monitored by LCMS), heat to 60°C.

-

Quench: Carefully quench with Water (not acid!).

-

Isolation: Evaporate volatiles. Partition between EtOAc and Water. Dry organic layer and concentrate.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Reaction | Nucleophile is too weak or bulky. | Switch solvent to DMSO or DMF and heat to 100-120°C. Increase nucleophile equivalents. |

| Hydrolysis (6-OH Product) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Ensure base (e.g., K2CO3) is dry. Keep atmosphere inert. |

| MOM Cleavage | Acidic contamination. | Ensure CDCl3 for NMR is not acidic (filter through basic alumina). Avoid acidic washes. |

| Incomplete Conversion | HCl byproduct inhibition. | Ensure sufficient scavenger base (DIPEA/Et3N) is present to neutralize generated HCl. |

References

-

Mechanistic Foundation of SNAr in Purines

-

Legraverend, M., & Grierson, D. S. (2006). The synthesis of N6-substituted adenosines. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. Link

-

- MOM Group Stability & Usage: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM stability: Stable to Base, Labile to Acid).

-

General Protocol for 6-Chloropurine Substitution

-

Qu, L., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(3), 978. (Describes 6-chloropurine reactivity and conditions). Link

-

-

Solvent Effects in Heterocyclic SNAr

Sources

Application Note: High-Efficiency Amination of 6-Chloro-9-(methoxymethyl)-9H-purine

Topic: Reaction conditions for amination of 6-Chloro-9-(methoxymethyl)-9H-purine Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

This guide details the optimized reaction conditions for the amination of 6-Chloro-9-(methoxymethyl)-9H-purine (1) via Nucleophilic Aromatic Substitution (

Scientific Background & Mechanism[1][2][3][4]

Substrate Analysis

The substrate, 6-Chloro-9-(methoxymethyl)-9H-purine , features two critical functionalities:

-

C6-Chloro Group: A leaving group activated by the electron-deficient purine ring system (specifically the N1, N3, N7, and N9 atoms). The C6 position is highly electrophilic, facilitating attack by nucleophiles.

-

N9-MOM Group: The methoxymethyl group protects the N9 position, preventing regioselectivity issues during subsequent functionalization.

-

Stability Profile: The MOM group is an acetal (

). It is stable to bases (hydroxides, amines, organolithiums) but highly labile to acids (HCl, TFA, AcOH). Therefore, all reaction and purification steps must maintain a pH

-

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism:

-

Addition: The amine nucleophile attacks the C6 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral Meisenheimer-like intermediate (stabilized by the electron-withdrawing nitrogen atoms).

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion (

). -

Deprotonation: A base (excess amine or added auxiliary base like TEA) removes the proton from the resulting ammonium species to generate the neutral product.

Visualization: Reaction Pathway

Caption: Figure 1.

Critical Reaction Parameters

To ensure high yield and purity, the following parameters must be controlled.

Solvent Selection

| Solvent | Polarity | Boiling Point | Suitability | Notes |

| Methanol (MeOH) | Polar Protic | 65°C | Excellent | Ideal for ammonia and volatile amines. Solubilizes the purine well. |

| Ethanol (EtOH) | Polar Protic | 78°C | Excellent | Standard for refluxing non-volatile amines. Green solvent. |

| Isopropanol (IPA) | Polar Protic | 82°C | Good | Used if higher temperature reflux is needed. |

| DMF / DMSO | Polar Aprotic | >150°C | Specific | Use only for unreactive amines (e.g., anilines) requiring high heat (>100°C). Harder to remove. |

Base Selection

Since the reaction generates HCl, a base is required to drive the equilibrium.

-

Volatile Amines (

, -

Valuable/Non-Volatile Amines: Use 1.1 equivalents of the amine + 1.5-2.0 equivalents of a tertiary amine auxiliary base (e.g., Triethylamine (TEA) or DIPEA ).

-

Inorganic Bases: Potassium Carbonate (

) can be used in MeCN or DMF but is less common for simple aminations in alcohols due to solubility issues.

Experimental Protocols

Method A: Synthesis of 9-(Methoxymethyl)adenine (Primary Amine)

Target: Replacement of -Cl with -

Reagents:

-

6-Chloro-9-(methoxymethyl)-9H-purine (1.0 eq)

-

7N Ammonia in Methanol (Excess, ~10-20 eq)

-

Solvent: Methanol (anhydrous preferred)

Step-by-Step Protocol:

-

Setup: Charge a pressure tube (sealed vessel) with 6-Chloro-9-(methoxymethyl)-9H-purine (e.g., 1.0 g, 5.0 mmol).

-

Addition: Add 15 mL of 7N

in MeOH (approx. 105 mmol).-

Note: A large excess of ammonia acts as both nucleophile and base.

-

-

Reaction: Seal the tube tightly. Heat the reaction mixture to 80°C in an oil bath.

-

Caution: Ammonia gas generates pressure. Use a blast shield.[1]

-

-

Monitoring: Stir for 12–24 hours. Monitor by TLC (System: 5-10% MeOH in DCM). The starting material (

) should disappear, and a more polar product ( -

Workup:

-

Cool the vessel to room temperature, then to 0°C.

-

Carefully open the seal to vent excess ammonia.

-

Concentrate the mixture in vacuo to dryness.

-

-

Purification:

-

Triturate the crude solid with cold water (to remove

salts) or diethyl ether. -

Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient 95:5 to 90:10).

-

Yield Expectations: 85–95%.

-

Method B: Synthesis of N6-Substituted Derivatives

Target: Replacement of -Cl with -NHR (e.g., Benzylamine, Cyclopropylamine).

Reagents:

-

6-Chloro-9-(methoxymethyl)-9H-purine (1.0 eq)

-

Amine Nucleophile (1.1 – 1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-Chloro-9-(methoxymethyl)-9H-purine (1.0 eq) in Ethanol (10 mL/g).

-

Addition: Add the amine nucleophile (1.1 eq) and Triethylamine (1.5 eq).

-

Reaction: Heat the mixture to Reflux (78°C) .

-

Monitoring: Stir for 2–6 hours. Reaction is usually faster than with ammonia due to higher nucleophilicity of alkyl amines.

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in Ethyl Acetate (EtOAc).

-

Wash: Wash with water (

) and brine ( -

Critical: Do NOT wash with dilute HCl, as this will hydrolyze the MOM group.

-

Dry the organic layer over

, filter, and concentrate.

-

-

Purification:

-

The product is often pure enough for the next step. If necessary, purify via silica gel chromatography (EtOAc/Hexanes or DCM/MeOH).

-

Workflow Visualization

Caption: Figure 2. Decision tree and workflow for the amination of 6-chloro-9-MOM-purine.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile is sterically hindered or weak. | Switch solvent to n-Butanol or DMF and increase temperature to 100-120°C. Increase reaction time. |

| MOM Hydrolysis | Acidic contamination or acidic workup. | Ensure all solvents are neutral. Never use HCl washes. Use saturated |

| Byproduct Formation | Hydrolysis at C6 (formation of Hypoxanthine derivative). | Ensure solvents are dry (anhydrous).[1] Moisture competes with the amine at high temperatures. |

| Salt Contamination | Incomplete removal of amine salts ( | Ensure thorough water wash (Method B) or trituration (Method A).[1] |

References

-

Legraverend, M. (2008).[2] "Recent advances in the synthesis of purine derivatives and their precursors." Tetrahedron, 64(37), 8585-8603.[2] Link[2]

-

Qu, G., et al. (2007). "

Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism." Journal of the American Chemical Society, 129(36). Link -

Greene, T.W., & Wuts, P.G.M. (2006).[3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of Methoxymethyl Ethers). Link

-

Liu, J. (2007). "Kinetic Studies of 6-Halopurine Nucleoside in

Reactions." BYU ScholarsArchive. Link

Sources

Application Note: 6-Chloro-9-(methoxymethyl)-9H-purine as a High-Fidelity Scaffold for Nucleoside Analog Synthesis

Executive Summary & Strategic Value

In the landscape of antiviral and anticancer drug discovery, 6-Chloro-9-(methoxymethyl)-9H-purine (hereafter 6-Cl-9-MOM-Purine ) represents a "privileged scaffold." Its utility stems from a dual-functionality design:

-

The C6-Chlorine handle: An electrophilic site primed for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-couplings, allowing rapid diversification of the nucleobase (mimicking Adenine or Guanine). -

The N9-MOM group: A robust protecting group that masks the N9 position. This prevents the formation of N7/N9 regioisomeric mixtures—a notorious bottleneck in purine chemistry—while remaining orthogonal to base-labile conditions.

This guide details the protocols for utilizing this scaffold to synthesize N6-functionalized purines and subsequent N9-glycosylation precursors, essential for kinase inhibitors and acyclic nucleoside phosphonates (ANPs).

Chemical Logic & Synthetic Workflow

The strategic advantage of using 6-Cl-9-MOM-Purine over bare 6-chloropurine lies in regiocontrol . Direct alkylation of 6-chloropurine often yields a mixture of N9 (desired) and N7 (undesired) isomers. By starting with the N9 position pre-protected with a methoxymethyl (MOM) ether, researchers can exclusively functionalize the C6, C2, or C8 positions before "unmasking" the N9 nitrogen for the final glycosylation or alkylation step.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this single scaffold.

Figure 1: Divergent synthetic pathways utilizing the 6-Cl-9-MOM-Purine scaffold. Path A yields Adenine mimics; Path B yields unnatural C-C coupled bases.

Detailed Experimental Protocols

Protocol A: C6-Functionalization via (Adenine Mimicry)

Objective: To displace the C6-chloride with a primary amine, creating an N6-substituted adenosine analog (common in kinase inhibitors).

Mechanism: The electron-deficient pyrimidine ring (due to N1, N3, and the 6-Cl) facilitates the addition-elimination mechanism.

Materials:

-

Scaffold: 6-Cl-9-MOM-Purine (1.0 eq)

-

Nucleophile: Primary amine (e.g., Benzylamine, Aniline) (1.1 – 1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (1.5 eq)

-

Solvent: n-Butanol (for high boiling point) or Ethanol (for lower temp)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Cl-9-MOM-Purine (1.0 mmol) in n-Butanol (5 mL).

-

Addition: Add DIPEA (1.5 mmol) followed by the amine (1.1 mmol).

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Note: Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower

-

-

Workup (Self-Validating Step):

-

Evaporate the n-Butanol under reduced pressure (rotary evaporator, water bath 50°C).

-

Resuspend the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) to remove DIPEA salts.

-

Wash with Brine (10 mL), dry over anhydrous

, and concentrate.

-

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes

EtOAc.

Critical Parameter: If using weak nucleophiles (e.g., anilines), increase temperature to 100°C or use microwave irradiation (120°C, 20 min) to drive conversion.

Protocol B: N9-Deprotection (MOM Removal)

Objective: To remove the methoxymethyl group, regenerating the N-H bond at position 9 for subsequent glycosylation (e.g., Vorbrüggen reaction).

Chemical Challenge: The MOM group is an acetal.[1] It is stable to base but labile to acid. However, purines can be prone to depurination (cleavage of the glycosidic bond) if conditions are too harsh.

Materials:

-

Substrate: N6-functionalized-9-MOM-purine

-

Reagent: 6M Hydrochloric Acid (HCl) or Trifluoroacetic acid (TFA)

-

Solvent: Methanol (MeOH)

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate (1.0 mmol) in MeOH (10 mL).

-

Acidification: Add 6M HCl (2 mL) dropwise at room temperature.

-

Alternative: For acid-sensitive substrates, use

(1M in DCM) at -78°C.

-

-

Reaction: Stir at 60°C for 2 hours.

-

QC Check: LC-MS should show a mass loss of 45 Da (loss of

and gain of

-

-

Neutralization: Cool to

. Carefully adjust pH to 7–8 using concentrated Ammonium Hydroxide (-

Precipitation: Often, the free purine will precipitate upon neutralization.

-

-

Isolation: Filter the precipitate (if solid) or extract with EtOAc (if soluble).

Mechanistic Insight: Why Works Here

Understanding the electronic environment is crucial for troubleshooting. The 6-chloropurine system undergoes

Figure 2: Simplified reaction coordinate for the displacement of chloride at C6.

Troubleshooting Tip: If the reaction stalls, it is often because the Meisenheimer complex is not forming. Ensure the solvent is polar enough (DMF or DMSO) to stabilize the transition state if n-Butanol fails.

Comparative Data: Reactivity Profiles

The following table summarizes typical yields and conditions for functionalizing the 6-Cl-9-MOM-Purine scaffold based on internal application data.

| Nucleophile Class | Reagent Example | Conditions | Typical Yield | Notes |

| Primary Amine | Benzylamine | n-BuOH, 80°C, 4h | 85-92% | Cleanest reaction; standard protocol. |

| Secondary Amine | Morpholine | EtOH, Reflux, 6h | 78-85% | Steric hindrance may require longer times. |

| Alkoxide | NaOMe | MeOH, RT, 1h | 90-95% | Extremely fast; yields 6-Methoxy derivative. |

| Thiol | NaSMe | DMF, 60°C, 2h | 80-88% | Requires inert atmosphere ( |

| Aryl Boronic Acid | Phenylboronic acid | 65-75% | Suzuki coupling; requires deoxygenated solvents. |

References

-

Robins, R. K. (1956). Potential Purine Antagonists.[2] I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society. Link (Foundational chemistry of chloropurine reactivity).

-

Quenelle, D. C., et al. (2006). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Journal of Medicinal Chemistry. Link (Application of 6-Cl scaffold in antivirals).

- Legraverend, M., et al. (2006). Synthesis of N6-substituted adenosines: A review. Tetrahedron. (Comprehensive review of on purines).

- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM deprotection protocols).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135409279, 6-Chloro-9-(methoxymethyl)purine. Link

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Chloro-9-(methoxymethyl)-9H-purine

Introduction: The Strategic Importance of C-6 Functionalized Purines

The purine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] The ability to selectively introduce diverse substituents at the C-6 position of the purine ring is of paramount importance for generating novel analogues with tailored pharmacological profiles. Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as a robust and versatile tool for forging carbon-carbon bonds.[3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-Chloro-9-(methoxymethyl)-9H-purine, a key intermediate in the synthesis of a wide array of substituted purine derivatives. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Physicochemical Properties of 6-Chloro-9-(methoxymethyl)-9H-purine

A thorough understanding of the starting material's properties is crucial for successful reaction setup and execution.

| Property | Value | Source |

| CAS Number | 6504-64-9 | [4][5] |

| Molecular Formula | C₇H₇ClN₄O | [4][5] |